N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine
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Overview
Description
N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is a complex organic compound that features a unique combination of a furan ring, a triazine ring, and a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a triazine derivative under controlled conditions to form the triazine-furan intermediate. This intermediate is subsequently reacted with a quinazoline derivative to yield the final product.
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Step 1: Preparation of Furan-2-ylmethyl Intermediate
Reagents: Furan-2-carboxaldehyde, reducing agent (e.g., NaBH4)
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
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Step 2: Formation of Triazine-Furan Intermediate
Reagents: Furan-2-ylmethyl intermediate, triazine derivative
Conditions: Reflux in a suitable solvent (e.g., toluene) with a catalyst (e.g., p-toluenesulfonic acid)
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Step 3: Synthesis of Final Compound
Reagents: Triazine-furan intermediate, quinazoline derivative
Conditions: Reflux in a polar solvent (e.g., DMF) with a base (e.g., K2CO3)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced under mild conditions to form tetrahydro derivatives.
Substitution: The quinazoline ring can undergo nucleophilic substitution reactions, particularly at the 2-amino position.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 under acidic conditions
Reduction: NaBH4, LiAlH4 in anhydrous solvents
Substitution: Nucleophiles such as amines or thiols in polar solvents (e.g., DMSO) with a base (e.g., NaOH)
Major Products
Oxidation: Furan-2-carboxylic acid derivatives
Reduction: Tetrahydrotriazine derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
In the field of drug discovery, this compound could be screened for activity against various biological targets. Its multi-ring structure may allow it to interact with multiple biological pathways, making it a candidate for multi-target drug development.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of rings may impart desirable characteristics such as stability, conductivity, or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the triazine and quinazoline rings could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Known for its strong odor and use in flavor chemistry.
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Used in the synthesis of bioactive molecules.
N-Substituted 5-(hydroxymethyl)-2-furfurylamines: Recognized for their pharmaceutical activity.
Uniqueness
N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is unique due to its combination of three distinct ring systems, each contributing different chemical properties
Properties
Molecular Formula |
C18H20N6O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-6-methoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C18H20N6O2/c1-12-15-8-13(25-2)5-6-16(15)22-18(21-12)23-17-19-10-24(11-20-17)9-14-4-3-7-26-14/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
XRYVAIFBUYYBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CC4=CC=CO4)OC |
Origin of Product |
United States |
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